molecular formula C14H9NO5 B5819120 (4-Formylphenyl) 2-nitrobenzoate

(4-Formylphenyl) 2-nitrobenzoate

Cat. No.: B5819120
M. Wt: 271.22 g/mol
InChI Key: XJAVVWBKBXXSGX-UHFFFAOYSA-N
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Description

(4-Formylphenyl) 2-nitrobenzoate is a nitroaromatic ester characterized by a benzoyloxy group substituted with a nitro (-NO₂) moiety at the 2-position and a formyl (-CHO) group at the 4-position of the phenyl ring (Fig. 1). This compound is synthesized via esterification reactions involving 4-hydroxy-3-nitrobenzaldehyde and substituted benzoyl chlorides, typically in acetonitrile with pyridine as a catalyst . Its crystal structure reveals a planar ester moiety (C-O-C=O) and distinct dihedral angles between aromatic rings, influenced by substituent interactions . The compound’s nitro and formyl groups confer electron-withdrawing effects, impacting its reactivity and physicochemical behavior.

Properties

IUPAC Name

(4-formylphenyl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-9-10-5-7-11(8-6-10)20-14(17)12-3-1-2-4-13(12)15(18)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAVVWBKBXXSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formylphenyl) 2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a benzene derivative followed by a Friedel-Crafts acylation. The nitration step introduces the nitro group, while the Friedel-Crafts acylation adds the formyl group to the benzene ring .

Industrial Production Methods

Industrial production of (4-Formylphenyl) 2-nitrobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Formylphenyl) 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin (Sn) in hydrochloric acid (HCl) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Formylbenzoic acid.

    Reduction: 4-Formylphenylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(4-Formylphenyl) 2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Formylphenyl) 2-nitrobenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Table 1: Dihedral Angles in Formyl-Nitro Benzoate Derivatives

Compound Dihedral Angle (°) Substituent Influence Reference
(4-Formylphenyl) 2-nitrobenzoate* 4.96 Methyl group steric effects
4-Formyl-2-nitrophenyl benzoate 46.36 No bulky substituents
F4BrB 62.90 Bulky bromine substituent

*Analogous derivative with 3-nitro-2-methylbenzoate.

Electronic Effects and Reactivity

The electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups enhance electrophilic substitution reactivity compared to esters with electron-donating groups (e.g., methoxy or methyl). For instance:

  • Methyl 2-nitrobenzoate (M2NB) : Exhibits higher reactivity in nucleophilic acyl substitution due to nitro-group activation .
  • Methyl 2-methoxybenzoate (M2MOB) : Electron-donating methoxy groups reduce electrophilicity, slowing hydrolysis .
  • (4-Formylphenyl) 2-nitrobenzoate : Dual electron-withdrawing groups likely increase stability toward nucleophilic attack but may enhance participation in condensation reactions (e.g., forming Schiff bases) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (K) Molecular Weight (g/mol) Solubility Trends Reference
(4-Formylphenyl) 2-nitrobenzoate* 398 314.25 Low in water, high in DMF
Ethyl 2-nitrobenzoate 446.20 (Tboilr) 195.15 Soluble in alcohol
Methyl 2-nitrobenzoate (M2NB) - 181.14 Insoluble in water

*Derivative with 3-nitro-2-methylbenzoate.

The formyl group in (4-formylphenyl) 2-nitrobenzoate increases molecular weight and polarity compared to simpler nitrobenzoates like M2NB or ethyl 2-nitrobenzoate. This may reduce volatility but improve crystallinity .

Degradation and Environmental Impact

Nitrobenzoates are notoriously persistent in the environment, but microbial degradation pathways differ:

  • 2-Nitrobenzoate: Degraded by Arthrobacter sp. SPG via a novel oxidative pathway (90% removal in 10–12 days), yielding salicylate and catechol .
  • 4-Nitrobenzoate : Typically degraded via reductive pathways in bacteria .
  • (4-Formylphenyl) 2-nitrobenzoate: No direct degradation data, but the formyl group may hinder enzymatic cleavage compared to unsubstituted analogs .

Table 3: Biodegradation Efficiency of Nitrobenzoates

Compound Degradation Pathway Key Enzymes Degradation Efficiency Reference
2-Nitrobenzoate Oxidative 2-Nitrobenzoate monooxygenase >90% in 10–12 days
4-Nitrobenzoate Reductive Nitroreductase Slower than 2-nitro

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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